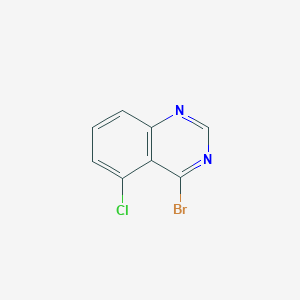
4-Bromo-5-chloroquinazoline
概要
説明
4-Bromo-5-chloroquinazoline is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to a quinazoline ring. Quinazoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloroquinazoline can be synthesized through several methods. One common approach involves the halogenation of quinazoline derivatives. For instance, the bromination and chlorination of quinazoline can be achieved using reagents such as bromine and chlorine in the presence of catalysts like iron or aluminum chloride. The reaction typically occurs under reflux conditions in solvents like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Bromo-5-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions typically use palladium or nickel catalysts and involve the formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium or nickel catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine or chlorine atoms.
Cross-Coupling Reactions: Polysubstituted quinazoline derivatives with potential biological activities.
科学的研究の応用
4-Bromo-5-chloroquinazoline has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer agents, kinase inhibitors, and antimicrobial agents.
Industry: The compound is utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 4-Bromo-5-chloroquinazoline depends on its specific application. In medicinal chemistry, quinazoline derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit receptor tyrosine kinases, leading to the suppression of cancer cell proliferation. The bromine and chlorine atoms in this compound can enhance its binding affinity to molecular targets, thereby increasing its biological activity.
類似化合物との比較
4-Chloroquinazoline: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromoquinazoline:
4-Iodo-5-chloroquinazoline: Contains an iodine atom instead of bromine, which can influence its reactivity and interactions with biological targets.
Uniqueness: 4-Bromo-5-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its versatility as a synthetic intermediate and its potential as a bioactive molecule.
特性
IUPAC Name |
4-bromo-5-chloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKWQLSNXXLKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857571 | |
| Record name | 4-Bromo-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260877-11-9 | |
| Record name | 4-Bromo-5-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















